molecular formula C22H16BrFN4O3 B2541498 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide CAS No. 1105234-75-0

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide

Cat. No.: B2541498
CAS No.: 1105234-75-0
M. Wt: 483.297
InChI Key: TZZGSQVSGVYGCX-UHFFFAOYSA-N
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Description

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4O3 and its molecular weight is 483.297. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Compounds featuring oxadiazole rings and substitutions similar to the compound have demonstrated significant antimicrobial properties. For instance, a series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives showed notable potency against a broad panel of bacterial and fungal strains, highlighting the importance of fluorine atoms and their positions on the phenyl ring in enhancing antimicrobial effects (Parikh & Joshi, 2014).

Anticancer Activities

Derivatives containing N-benzyl substituted acetamide and thiazolyl groups have shown inhibitory activities against Src kinase, a protein implicated in cancer progression. Specifically, the 4-fluorobenzylthiazolyl derivative exhibited significant inhibition in the proliferation of human colon carcinoma and leukemia cells (Fallah-Tafti et al., 2011).

Antioxidant and Enzyme Inhibition

Compounds structurally related to the query compound, particularly those incorporating bromobenzyl and fluorobenzyl moieties, have been synthesized and assessed for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some of these compounds showed very good antioxidant activities and were more potent than standard treatments in specific assays, suggesting potential for application in managing oxidative stress-related conditions and metabolic disorders (Menteşe et al., 2015).

Synthesis and Evaluation for Antimicrobial Activity

The synthesis and evaluation of novel oxadiazole derivatives, including those bearing azinane and acetamide groups, have shown that such compounds possess moderate to significant antibacterial potentials against both Gram-negative and Gram-positive bacterial strains. This suggests a pathway for the development of new antibacterial agents leveraging the core structure of the compound (Iqbal et al., 2017).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve studying its chemical reactivity and biological activity in more detail. For example, researchers could investigate how the compound interacts with various biological targets, or how it can be modified to enhance its activity .

Mechanism of Action

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4O3/c23-16-7-5-15(6-8-16)20-26-21(31-27-20)18-2-1-11-28(22(18)30)13-19(29)25-12-14-3-9-17(24)10-4-14/h1-11H,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZGSQVSGVYGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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